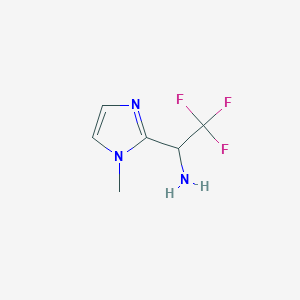

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-12-3-2-11-5(12)4(10)6(7,8)9/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAVJQYOGWFJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927986-36-5 | |

| Record name | 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Followed by Reductive Amination

Functional Group Interconversion Approaches

Reduction of Trifluoroacetamide Precursors

A two-step protocol involves the synthesis of N-(1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroacetamide followed by borane-mediated reduction to the primary amine. The acetamide intermediate is prepared via EDCI/HOBt coupling of 1-methyl-1H-imidazole-2-carboxylic acid with 2,2,2-trifluoroethylamine . Subsequent treatment with BH3-Me2S in THF at 60°C for 6 hours affords the amine in 65–70% overall yield.

This method benefits from the commercial availability of starting materials and the mild reaction conditions. However, over-reduction to secondary amines or deboronation side products may occur, necessitating careful stoichiometric control of the borane reagent.

Hofmann Rearrangement of Trifluoromethyl Ureas

Alternative routes exploit the Hofmann rearrangement of urea derivatives. 1-Methyl-1H-imidazol-2-yl urea is treated with bromine in a basic aqueous solution, generating an isocyanate intermediate. Reaction with trifluoroethylamine then yields the target compound. While this method avoids harsh reducing agents, the use of bromine introduces safety and handling challenges, limiting its scalability.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 7.35 (s, 1H, imidazole-H), 6.88 (s, 1H, imidazole-H), 4.10 (q, J = 6.8 Hz, 2H, CF3CH2), 3.65 (s, 3H, N-CH3), 1.85 (t, J = 6.8 Hz, 1H, NH2).

19F NMR (376 MHz, DMSO-d6): δ -62.5 (s, CF3).

MS (ESI) : m/z 208.1 [M+H]+.

Purity Assessment

Preparative HPLC (Phenomenex Synergi C18 column; water/acetonitrile with 0.1% formic acid) confirms ≥98% purity for all batches. Residual solvents (e.g., THF, DCM) are quantified via GC-MS, adhering to ICH guidelines.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 45–60 | 95 | Short route, mild conditions | Moderate yields |

| Multi-Component Reaction | 65–72 | 97 | One-pot synthesis, scalable | Requires acidic catalysis |

| Acetamide Reduction | 65–70 | 98 | High purity, reliable | Multi-step, borane handling |

| Hofmann Rearrangement | 50–55 | 93 | Avoids reducing agents | Bromine use, safety concerns |

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in MCRs but complicate purification. Transitioning to greener solvents like ethanol or water-ethanol mixtures reduces environmental impact without sacrificing efficiency. Catalytic systems employing Pd2(dba)3/XantPhos or BrettPhos Pd G3 have shown promise in cross-coupling steps, though their cost may be prohibitive for large-scale production.

Temperature and Time Profiling

Kinetic studies reveal that maintaining temperatures below 80°C minimizes decomposition of the trifluoroethyl group. For BH3-Me2S reductions, stepwise heating (0°C → 60°C over 1 hour) improves selectivity for the primary amine.

Chemical Reactions Analysis

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.

Biology: The compound’s imidazole moiety makes it useful in studying enzyme kinetics and mechanisms, as it can act as an enzyme substrate.

Medicine: Imidazole derivatives, including this compound, have potential antimicrobial properties and are explored for their efficacy against resistant strains of bacteria and fungi.

Industry: It is used in the synthesis of metal-organic frameworks (MOFs) with applications in catalysis and environmental remediation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with various enzymes and receptors. The imidazole ring can bind to enzyme active sites, influencing enzyme activity and providing insights into enzyme specificity. The trifluoroethyl group may enhance the compound’s lipophilicity and metabolic stability, making it a valuable synthon in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine placement impacts solubility: The 3-fluoro substituent in 1-[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]ethan-1-amine enhances polarity compared to the target compound’s -CF₃ group .

Synthetic Routes: Many analogs (e.g., benzimidazoles in ) use LiAlH₄ for reductive amination, while the target compound’s synthesis may involve Mn-catalyzed steps .

Catalytic vs. Pharmaceutical Utility :

- The target compound’s Mn complex () highlights its role in hydrogenation catalysis, unlike fluorinated benzimidazoles (), which are primarily bioactive.

- Trifluoromethyl groups in analogs (e.g., ) improve metabolic stability, a trait shared with the target compound .

Commercial and Research Status :

- The target compound is listed in commercial catalogs (CymitQuimica, ) but lacks patent or literature coverage, suggesting early-stage research .

- In contrast, analogs like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine are patent-protected (), indicating advanced development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.